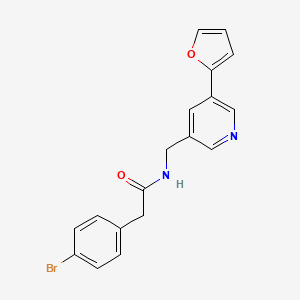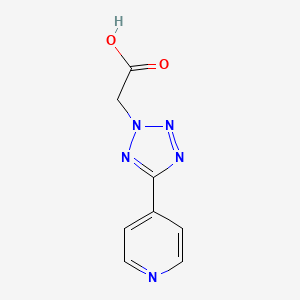
(5-Pyridin-4-yl-tetrazol-2-yl)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Ethyl (5-aryl-1,3,4-oxadiazol-2-yl)acetates, derivatives of (5-Pyridin-4-yl-tetrazol-2-yl)-acetic acid, have been synthesized and investigated for their potential anti-inflammatory and analgesic activities, as well as for use in creating new beta-lactam antibiotics with antimicrobial activity. This research indicates the compound's relevance in pharmaceutical chemistry (Janda, 2001).
Applications in Antimicrobial Activity
- Derivatives of this compound, specifically [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide, have shown some antimycobacterial activity against strains of Mycobacterium tuberculosis and Mycobacterium avium, indicating its potential in developing treatments for tuberculosis (Mamolo et al., 2001).
Coordination Compounds and Luminescence
- This compound has been utilized in the synthesis of various coordination compounds involving metals like gadolinium and neodymium. These studies focus on the structural and luminescent properties of these compounds, suggesting potential applications in materials science and luminescent materials (Shen et al., 2016), (Zou et al., 2014).
Application in Metal Sensing and Laser Dyes
- A study on pyridylthiazoles, related to this compound, demonstrates their high luminescence and potential for use in metal sensing and as laser dyes, highlighting the compound's role in analytical chemistry and photonics (Grummt et al., 2007).
Copper Complexes in DNA-Binding and Antioxidant Properties
- Pyridyl–tetrazole ligands based on this compound have been coordinated with copper to study their DNA-binding and antioxidant properties. This research indicates potential applications in biochemistry and molecular biology (Kasi Reddy et al., 2016).
Eigenschaften
IUPAC Name |
2-(5-pyridin-4-yltetrazol-2-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O2/c14-7(15)5-13-11-8(10-12-13)6-1-3-9-4-2-6/h1-4H,5H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDKFDGFMNCCDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(N=N2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
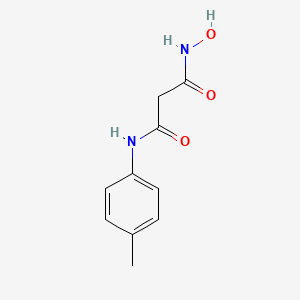

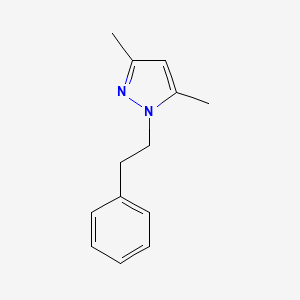
![2-[alpha-(Dimethylaminomethylene)-beta-oxophenethyl]isoindoline-1,3-dione](/img/structure/B2361556.png)






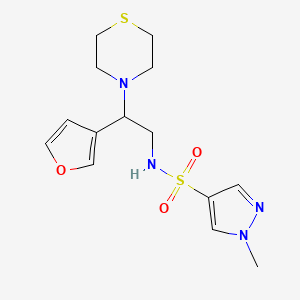
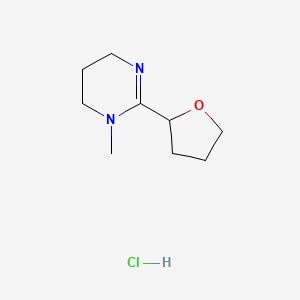
![{[4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2361574.png)
